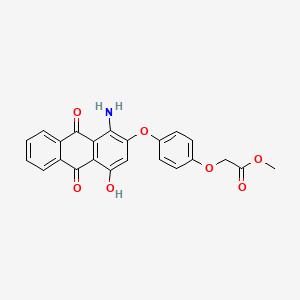![molecular formula C14H19NO5 B13976184 (2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a compound of interest in various fields of chemistry and biology. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride in the presence of a base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling .
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can yield an amine.
Wissenschaftliche Forschungsanwendungen
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other Boc-protected amino acids and hydroxyphenyl derivatives, such as Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid .
Uniqueness
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)10(12(17)18)11(15)8-5-4-6-9(16)7-8/h4-7,10-11,16H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1 |
InChI-Schlüssel |
KOQUZUWZCFNFSA-NFJWQWPMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)








